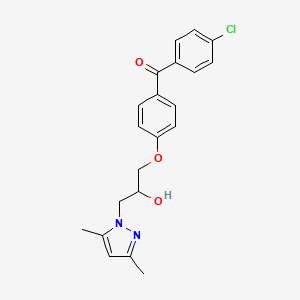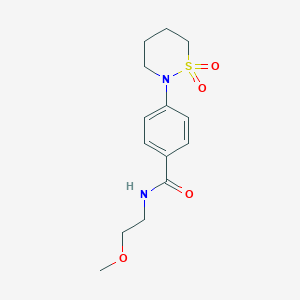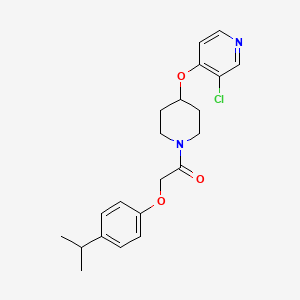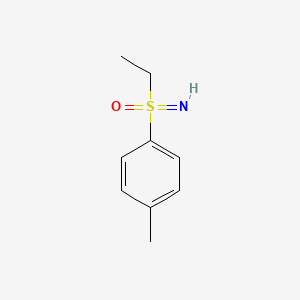
(4-chlorophenyl)(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves regiospecific reactions, with the structure confirmed through spectroscopic techniques and, in some cases, X-ray crystallography. The synthesis of pyrazole derivatives often employs condensation reactions, utilizing specific starting materials to introduce the desired substituents onto the pyrazole core. For instance, Kumarasinghe et al. (2009) detailed the synthesis of a pyrazol-3-yl propionic acid derivative, highlighting the importance of regioselectivity and the use of spectroscopic methods for structural confirmation (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of compounds within this category has been extensively analyzed using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, alongside computational methods such as DFT (Density Functional Theory) calculations. For example, Sivakumar et al. (2021) performed a combined experimental and theoretical study on a closely related molecule, highlighting the comparison of experimental geometric parameters with theoretical data (Sivakumar et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, influenced by the functional groups attached to the core structure. These reactions include nucleophilic substitutions and additions, depending on the nature of the substituents and the reaction conditions. The electronic properties, such as HOMO-LUMO gaps, are critical for understanding the reactivity and stability of these compounds. Viji et al. (2020) discussed the intramolecular charge transfer and stability of a related molecule through NBO analysis (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for the practical application of these molecules. The crystal packing and molecular geometry can be significantly influenced by substituents on the phenyl rings and the pyrazole core, as demonstrated in the work by Kumarasinghe et al. (2009), where single-crystal X-ray analysis provided unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity/basicity, reactivity towards different reagents, and stability, are influenced by the electronic structure and the presence of specific functional groups. Studies involving computational chemistry, like DFT calculations, provide insights into the electronic properties and reactivity patterns of these molecules. The work by Sivakumar et al. (2021) on computational analysis and comparison with experimental data offers a comprehensive view of these aspects (Sivakumar et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
A study by Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, including compounds related to the target chemical, which exhibited significant antimicrobial and higher anticancer activities compared to the reference drug doxorubicin (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). This highlights the compound's relevance in developing new treatments for cancer and microbial infections.
Anti-inflammatory and Antibacterial Agents
Ravula et al. (2016) reported on the synthesis of novel pyrazoline derivatives through microwave irradiation, showing potent anti-inflammatory and antibacterial activity. This suggests the chemical structure's potential utility in creating new anti-inflammatory and antibacterial agents (Ravula, Babu, Manich, Rika, N. R. Chary, J. N. S. Ch, & Ra, 2016).
Sensor Technologies
In the realm of sensor technology, a Schiff base derivative was synthesized and characterized, demonstrating a remarkable colorimetric response towards Fe(III) ions and a "turn-on" fluorescent behavior towards Al(III) ions. This unique property makes it a potential candidate for developing new sensor materials for metal ion detection (P. P. Soufeena & K. Aravindakshan, 2019).
Structural and Molecular Analysis
The compound has also been studied for its molecular structure, vibrational study, and antimicrobial activity, providing insights into its physical, chemical, and biological properties. Such studies contribute to a deeper understanding of the compound's interactions and stability, paving the way for tailored applications in medicinal chemistry and material science (C. Sivakumar, Revathi, Balachandran, Narayana, Vinutha V. Salian, Shanmugapriya, & Vanasundari, 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-11-15(2)24(23-14)12-19(25)13-27-20-9-5-17(6-10-20)21(26)16-3-7-18(22)8-4-16/h3-11,19,25H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLQWXZILLZFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2491930.png)
![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491931.png)


![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)



![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)
![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)


![2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2491951.png)
